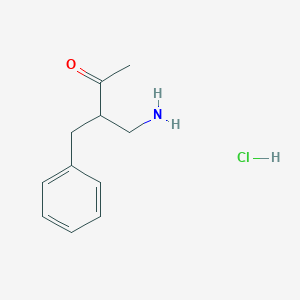

4-Amino-3-benzylbutan-2-one hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H16ClNO |

|---|---|

Molecular Weight |

213.70 g/mol |

IUPAC Name |

3-(aminomethyl)-4-phenylbutan-2-one;hydrochloride |

InChI |

InChI=1S/C11H15NO.ClH/c1-9(13)11(8-12)7-10-5-3-2-4-6-10;/h2-6,11H,7-8,12H2,1H3;1H |

InChI Key |

OUQLHPIBPVAUBV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(CC1=CC=CC=C1)CN.Cl |

Origin of Product |

United States |

Foundational & Exploratory

"4-Amino-3-benzylbutan-2-one hydrochloride" basic properties

An In-depth Technical Guide to 3-Amino-4-phenylbutan-2-one Hydrochloride

A Note on Nomenclature: The topic requested was "4-Amino-3-benzylbutan-2-one hydrochloride." However, publicly available scientific literature and chemical databases predominantly feature the isomeric structure, 3-Amino-4-phenylbutan-2-one hydrochloride (CAS No: 5440-27-7). The core difference lies in the substitution pattern on the butanone chain. This guide will focus on the latter, well-documented compound, as it is the likely subject of interest for researchers in the field.

Introduction

3-Amino-4-phenylbutan-2-one hydrochloride is a keto-amine compound that serves as a valuable building block in synthetic organic chemistry and medicinal research. Its structure, featuring a chiral center and reactive amine and ketone functionalities, makes it an attractive precursor for more complex molecular architectures. While not a therapeutic agent itself, its utility is realized in its incorporation into larger molecules, such as enzyme inhibitors and conformationally restricted amino acid isosteres. This guide provides a comprehensive overview of its fundamental properties, synthesis, analytical characterization, and safe handling protocols, designed for professionals in chemical and pharmaceutical development.

Physicochemical and Structural Properties

The foundational characteristics of a compound dictate its behavior in both chemical reactions and biological systems. 3-Amino-4-phenylbutan-2-one hydrochloride is a solid material whose properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 5440-27-7 | [1][2] |

| Molecular Formula | C₁₀H₁₄ClNO | [2][3] |

| Molecular Weight | 199.68 g/mol | [1][2] |

| IUPAC Name | 3-amino-4-phenylbutan-2-one;hydrochloride | [4] |

| SMILES | CC(=O)C(CC1=CC=CC=C1)N.Cl | [4][5] |

| InChI Key | RTUDQBPZFFIRAD-UHFFFAOYSA-N | [5] |

| Boiling Point | 261.6°C at 760 mmHg (for free base) | [2] |

| Flash Point | 112°C (for free base) | [2] |

| Density | 1.043 g/cm³ (for free base) | [2] |

| XLogP3 | 2.64770 (for free base) | [2] |

| Topological Polar Surface Area | 43.1 Ų (for free base) | [2] |

Synthesis and Purification

The synthesis of 3-amino-4-phenylbutan-2-one hydrochloride can be approached through a multi-step sequence starting from commercially available precursors. A logical and field-proven pathway involves the synthesis of an α-haloketone intermediate, followed by nucleophilic substitution to introduce the amine functionality.

A plausible and efficient route starts from (E)-4-phenyl-3-buten-2-one. The process involves reduction to an allylic alcohol, followed by an iridium-catalyzed isomerization and chlorination to yield the key intermediate, 3-chloro-4-phenylbutan-2-one.[6] This intermediate can then be converted to the final product.

Experimental Protocol: Synthesis

Causality: The choice of an α-chloroketone intermediate is strategic; the chlorine atom at the α-position to the carbonyl group is an excellent leaving group, facilitating nucleophilic substitution by an amine source to form the desired C-N bond efficiently.

Step 1 & 2: Synthesis of 3-Chloro-4-phenylbutan-2-one (2) This procedure is adapted from a verified protocol for the synthesis of the α-chloroketone intermediate.[6]

-

(Reduction) (E)-4-phenyl-3-buten-2-one is reduced to 4-phenyl-3-buten-2-ol using a standard reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent. The crude alcohol is typically used directly in the next step without extensive purification.

-

(Isomerization/Chlorination) The crude 4-phenyl-3-buten-2-ol is dissolved in a mixture of THF and water. An iridium catalyst and a chloride source (e.g., LiCl) are added. The reaction mixture is stirred, leading to the formation of 3-chloro-4-phenylbutan-2-one.[6] The product is extracted with an organic solvent and concentrated.

Step 3: Synthesis of 3-Amino-4-phenylbutan-2-one (Free Base)

-

Dissolve the crude 3-chloro-4-phenylbutan-2-one in a suitable polar, aprotic solvent like THF or acetonitrile.

-

Cool the solution in an ice bath.

-

Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in methanol. Alternatively, a protected amine source like hexamethylenetetramine followed by acidic hydrolysis can be used to avoid over-alkylation.

-

Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Filter the reaction mixture to remove ammonium chloride precipitate.

-

Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by column chromatography on silica gel.

Step 4: Formation of the Hydrochloride Salt

-

Dissolve the purified 3-amino-4-phenylbutan-2-one free base in a dry, aprotic solvent such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in ether (or gaseous HCl) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold dry ether, and dry under vacuum to yield the final product.

Analytical Methodologies

Rigorous analytical control is essential to confirm the identity, purity, and quantity of the target compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system for characterization.

Structural Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum is expected to show signals corresponding to the methyl protons, the methine proton adjacent to the amino group, the methylene protons of the benzyl group, and the aromatic protons.[6] ¹³C NMR will confirm the presence of the carbonyl carbon, the aliphatic carbons, and the aromatic carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.[6] The predicted monoisotopic mass for the free base (C₁₀H₁₃NO) is 163.09972 Da.[5]

Quantitative Analysis by HPLC

Causality: The primary amine in the molecule lacks a strong UV chromophore, making direct UV detection at high sensitivity challenging. Pre-column derivatization with o-phthalaldehyde (OPA) in the presence of a thiol (like 3-mercaptopropionic acid) creates a highly fluorescent isoindole derivative, enabling sensitive detection.[7]

Protocol: HPLC with OPA Derivatization This protocol is a representative method based on established procedures for amino acid and amino-compound analysis.[7][8]

-

Reagent Preparation:

-

Borate Buffer (0.4 M, pH 10.2): Dissolve boric acid in HPLC-grade water and adjust the pH to 10.2 with 10 M NaOH.

-

OPA Derivatization Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add this to 1 mL of the 0.4 M Borate Buffer, followed by 20 µL of 3-mercaptopropionic acid (3-MPA). This reagent should be prepared fresh daily.[7]

-

Mobile Phase A: 10 mM Dibasic sodium phosphate, 10 mM sodium borate, pH adjusted to 8.2.[8]

-

Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10 v/v/v).[8]

-

Standard Solution: Accurately weigh and dissolve the reference standard of 3-amino-4-phenylbutan-2-one hydrochloride in Mobile Phase A to a known concentration (e.g., 1 mg/mL).

-

-

Automated Derivatization and Injection:

-

Use an autosampler programmed to mix a specific volume of the sample/standard solution (e.g., 5 µL) with the OPA derivatization reagent (e.g., 5 µL).

-

Allow the reaction to proceed for a short, fixed time (e.g., 1-2 minutes) at room temperature.[7]

-

Inject a portion of the resulting mixture (e.g., 10 µL) into the HPLC system.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 2.7 µm).[8]

-

Flow Rate: 1.5 mL/min.[8]

-

Column Temperature: 40 °C.[8]

-

Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm) or UV detector (338 nm).

-

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the derivatized analyte, followed by a column wash and re-equilibration.

-

-

System Suitability:

-

Perform at least five replicate injections of a mid-range standard solution.

-

The relative standard deviation (RSD) for peak area should be ≤ 2.0%.

-

The theoretical plates for the analyte peak should be ≥ 2000.

-

The tailing factor should be ≤ 2.0.

-

Applications in Research & Drug Development

The primary value of 3-amino-4-phenylbutan-2-one lies in its role as a versatile intermediate.

-

Medicinal Chemistry Building Block: This compound is a precursor to 1,3-diamino-4-phenylbutan-2-ol (DAPB) derivatives. DAPB derivatives are critical structural motifs in a class of molecules known as hydroxyethylamine (HEA) drugs, which include potent HIV protease inhibitors.[9][10]

-

Conformationally Restricted Isosteres: In drug design, replacing standard amino acids like phenylalanine with rigid structural analogues can lock the molecule into a bioactive conformation, enhancing potency and selectivity. The cyclic derivatives of 3-amino-4-phenyl-2-butanone, such as piperidones, have been synthesized and evaluated as conformationally restricted phenylalanine isosteres in renin inhibitors.[11]

-

Biochemical for Research: It is commercially available as a biochemical for use in proteomics and other life science research applications, likely as a starting material or reference compound.[1]

Safety, Handling, and Storage

Proper handling is crucial to ensure laboratory safety. The following information is based on aggregated GHS data.

| Hazard Category | GHS Classification | Precautionary Statements |

| Skin Irritation | Warning, H315: Causes skin irritation | P264, P280, P302+P352, P332+P313 |

| General Handling | - | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |

| Eye Contact | - | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

-

Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area, preferably a fume hood. Avoid formation of dust and aerosols.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] Keep away from strong oxidizing agents and strong acids.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

PubChemLite. (n.d.). 3-amino-4-phenylbutan-2-one hydrochloride (C10H13NO). Retrieved February 17, 2026, from [Link]

-

PubChem. (n.d.). 3-Amino-4-phenylbutan-2-one hydrochloride. Retrieved February 17, 2026, from [Link]

-

AAPPTec, LLC. (n.d.). Safety Data Sheet: (S)-3-Amino-4-phenylbutanoic acid. Retrieved February 17, 2026, from [Link]

-

American Elements. (n.d.). (S)-3-Amino-1-chloro-4-phenylbutan-2-one Hydrochloride. Retrieved February 17, 2026, from [Link]

-

Organic Syntheses. (n.d.). 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride. Coll. Vol. 10, p.56 (2004); Vol. 79, p.159 (2002). Retrieved February 17, 2026, from [Link]

-

PMC. (2024). Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a Two-Component Reducing System. Retrieved February 17, 2026, from [Link]

-

GlobalInfoMag. (2026). Navigating the Market for 3-Amino-4-phenylbutyric Acid Hydrochloride: Tips for Buyers. Retrieved February 17, 2026, from [Link]

-

ChemBK. (n.d.). 3-AMINO-4-PHENYLBUTAN-2-ONE HYDROCHLORIDE. Retrieved February 17, 2026, from [Link]

-

PubChem. (n.d.). 3-Amino-4-phenyl-2-butanone. Retrieved February 17, 2026, from [Link]

-

PubMed. (1992). Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. J Med Chem, 35(21), 3905-18. Retrieved February 17, 2026, from [Link]

-

IRIS UNITO. (2024). Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a Two-Component Reducing System. Retrieved February 17, 2026, from [Link]

- Google Patents. (1999). US5936104A - Process for producing 1,2-epoxy-3-amino-4-phenylbutane derivatives.

-

Methods and Objects of Chemical Analysis. (2024). Estimation of Some Amino-Based Drugs in Human Blood Using HPLC Technique. Vol. 19, No. 4, 213–218. Retrieved February 17, 2026, from [Link]

-

Agilent. (2017). Analysis of Amino Acids Derived Online Using an Agilent AdvanceBio AAA Column. Retrieved February 17, 2026, from [Link]

Sources

- 1. 3-amino-4-phenylbutan-2-one hydrochloride | CAS 5440-27-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. echemi.com [echemi.com]

- 3. 3-Amino-4-phenylbutan-2-one hydrochloride | C10H14ClNO | CID 13342250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Amino-4-phenyl-2-butanone | C10H13NO | CID 409315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 3-amino-4-phenylbutan-2-one hydrochloride (C10H13NO) [pubchemlite.lcsb.uni.lu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. agilent.com [agilent.com]

- 9. Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iris.unica.it [iris.unica.it]

- 11. Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

"4-Amino-3-benzylbutan-2-one hydrochloride" chemical structure and nomenclature

Content Type: Technical Guide / Chemical Monograph Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

4-Amino-3-benzylbutan-2-one hydrochloride (CAS: 1823367-07-2) is a specialized

This guide details the structural properties, validated synthetic pathways, and strategic applications of this compound in modern medicinal chemistry.[4]

Chemical Identity & Nomenclature[6][7]

Structural Elucidation

The molecule consists of a butan-2-one backbone substituted at the 3-position with a benzyl group and at the 4-position with a primary amino group.[2][5][6] The hydrochloride salt improves stability and water solubility.

-

IUPAC Name: 4-Amino-3-benzylbutan-2-one hydrochloride[7][1][2][3]

-

Alternative Names: 3-(Aminomethyl)-4-phenylbutan-2-one HCl;

-benzyl- -

Molecular Formula:

-

Molecular Weight: 213.70 g/mol (Salt), 177.25 g/mol (Free Base)

-

SMILES: CC(=O)C(CN)CC1=CC=CC=C1.Cl

Stereochemistry

The C3 carbon is a chiral center. The compound typically exists as a racemate in commercial catalogs unless specified as the (3R)- or (3S)-enantiomer.

-

(3S)-Isomer: Corresponds to the L-phenylalanine stereochemical series, often preferred for biological activity mimicking natural peptides.

Synthetic Methodology

Synthesizing 4-Amino-3-benzylbutan-2-one requires careful chemoselectivity to distinguish between the ketone and the potential ester precursors. The most robust route involves the alkylation of a

The Protected Acetoacetate Route (Recommended)

This protocol avoids the regioselectivity issues common in direct Mannich reactions by using ethyl acetoacetate as a scaffold.

Step-by-Step Protocol:

-

-Alkylation:

-

Reagents: Ethyl acetoacetate, Benzyl bromide, Sodium hydride (NaH), THF.

-

Mechanism: Formation of the enolate at the active methylene position (C2 of acetoacetate) followed by

attack on benzyl bromide. -

Product: Ethyl 2-benzyl-3-oxobutanoate.

-

-

Ketone Protection (Ketalization):

-

Reagents: Ethylene glycol, p-Toluenesulfonic acid (pTsOH), Toluene (Dean-Stark trap).

-

Rationale: The ketone at C3 must be protected to prevent reduction during the subsequent ester-to-alcohol conversion.

-

Product: Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)-3-phenylpropanoate.

-

-

Reduction of Ester:

-

Reagents: Lithium Aluminum Hydride (LiAlH4), dry Ether/THF at 0°C.

-

Product: 2-(2-methyl-1,3-dioxolan-2-yl)-3-phenylpropan-1-ol.

-

-

Amination (Mitsunobu or Mesylation):

-

Route A (Mitsunobu): Triphenylphosphine (

), Diisopropyl azodicarboxylate (DIAD), Phthalimide. -

Route B (Mesylation): Methanesulfonyl chloride (MsCl),

, followed by Sodium Azide ( -

Target: Protected amine intermediate.

-

-

Global Deprotection:

-

Reagents: Hydrazine (if phthalimide used) or HCl (aq) for ketal hydrolysis.

-

Final Step: Treatment with HCl in dioxane/ether to precipitate the hydrochloride salt.

-

Synthesis Flowchart

The following diagram visualizes the logical flow of the "Protected Acetoacetate" synthesis strategy.

Figure 1: Chemo-selective synthesis pathway via ketal protection, ensuring preservation of the methyl ketone functionality.

Applications in Drug Development[5]

Peptidomimetics & Protease Inhibition

This compound serves as a critical intermediate for

-

Mechanism: The ketone carbonyl can form a reversible hemiketal with the active site serine or cysteine residues of proteases (e.g., Chymotrypsin-like proteases).

-

Structural Mimicry: The benzyl side chain mimics the P1 residue (Phenylalanine/Tyrosine) preference of many enzymes, including Aminopeptidase N (CD13) and HIV Protease .

Retro-Inverso Analogues

In peptide engineering, replacing an

-

Increases Metabolic Stability: Reduces susceptibility to cleavage by standard peptidases.

-

Confers Conformational Flexibility: The extra methylene group (

) allows the molecule to adopt novel binding poses unavailable to natural peptides.

Key Data Summary

| Property | Value / Description | Relevance |

| H-Bond Donors | 3 (Amine + HCl) | Critical for active site binding. |

| H-Bond Acceptors | 2 (Ketone + Amine) | Interaction with enzyme backbone. |

| LogP (Predicted) | ~1.2 - 1.5 | Good membrane permeability (CNS active potential). |

| Solubility | High (in Water/Methanol) | Suitable for aqueous bioassays. |

Safety & Handling Protocols

While specific toxicological data for this intermediate is limited, standard protocols for

-

Storage: Hygroscopic solid. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent degradation or hydrate formation.

-

Stability: The free base is prone to cyclization (Schiff base formation) or polymerization. Always handle as the hydrochloride salt until the final coupling step.

-

PPE: Wear nitrile gloves and safety goggles. Avoid inhalation of dust, as benzyl-amines can be potent irritants.

References

-

BLD Pharm. (n.d.).[1][2][3][8] 4-Amino-3-benzylbutan-2-one hydrochloride Product Page. Retrieved from

-

EnamineStore. (n.d.). 4-amino-3-benzylbutan-2-one Structure and SMILES. Retrieved from

-

ChemScene. (n.d.). Related Benzyl-amino ketone derivatives. Retrieved from

-

Sigma-Aldrich. (n.d.). General synthesis of beta-amino ketones via Mannich and reduction pathways. Retrieved from

Sources

- 1. 7499-19-6|2-Methyl-3-phenylpropanamide|BLD Pharm [bldpharm.com]

- 2. 7499-19-6|2-Methyl-3-phenylpropanamide|BLD Pharm [bldpharm.com]

- 3. 25503-87-1|Phenyl(pyrrolidin-3-yl)methanone hydrochloride|BLD Pharm [bldpharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. EnamineStore [enaminestore.com]

- 6. EnamineStore [enaminestore.com]

- 7. 1177350-80-9|3-Phenyl-1-(piperidin-3-yl)propan-1-one|BLD Pharm [bldpharm.com]

- 8. 1177327-57-9|2-Phenyl-1-(piperidin-3-yl)ethanone|BLD Pharm [bldpharm.com]

A Technical Guide to the Potential Biological Activity of 4-Amino-3-benzylbutan-2-one hydrochloride: A Novel GABA Analogue Candidate

Abstract

This technical guide provides a comprehensive analysis of the potential biological activity of 4-Amino-3-benzylbutan-2-one hydrochloride, a novel chemical entity with significant structural similarity to known neuroactive compounds. Due to the limited direct research on this specific molecule, this document establishes a hypothesis-driven framework for its investigation. By drawing structure-activity relationships from well-characterized gamma-aminobutyric acid (GABA) analogues such as phenibut, baclofen, and gabapentin, we postulate that 4-Amino-3-benzylbutan-2-one hydrochloride is a promising candidate for central nervous system activity. The primary hypothesized mechanisms include GABA_B receptor agonism and modulation of voltage-dependent calcium channels. This guide details the scientific rationale, proposes a full suite of experimental protocols for target validation—from in vitro binding assays to in vivo behavioral studies—and provides the necessary tools for researchers to systematically explore its therapeutic potential.

Introduction and Structural Analysis

The quest for novel therapeutics targeting the central nervous system (CNS) often involves the strategic modification of existing pharmacophores. 4-Amino-3-benzylbutan-2-one hydrochloride emerges as a molecule of interest precisely because of its unique structural design, which suggests a potential interaction with key neurotransmitter systems. It is a derivative of a butane backbone, featuring a ketone at the 2-position, a benzyl group at the 3-position, and a primary amine at the 4-position. The hydrochloride salt form enhances its stability and aqueous solubility, which is advantageous for experimental formulation.[1]

A deficiency in the inhibitory neurotransmitter γ-aminobutyric acid (GABA) is associated with numerous neurological and psychiatric disorders, including anxiety, pain, and epilepsy.[2][3] However, GABA itself cannot be used effectively as a drug because its polarity prevents it from efficiently crossing the blood-brain barrier (BBB).[4] This limitation has driven the development of GABA analogues, which are modified to improve their pharmacokinetic properties.

The structure of 4-Amino-3-benzylbutan-2-one is highly analogous to a class of CNS-active drugs. The critical feature is the γ-amino acid-like scaffold, which it shares with phenibut (β-phenyl-GABA), baclofen, and gabapentin. The presence of a lipophilic benzyl group is analogous to the phenyl ring in phenibut, a modification known to facilitate passage across the BBB.[5] The primary structural divergence is the replacement of the carboxylic acid moiety, found in phenibut and baclofen, with a ketone group. This modification may alter its binding affinity, selectivity, and metabolic profile, making its biological evaluation a compelling scientific endeavor.

Experimental Protocols for Target Validation

To systematically test these hypotheses, a multi-tiered experimental approach is required. The following protocols provide a self-validating system to move from initial screening to preclinical evaluation.

In Vitro Characterization

The initial step is to determine if the compound binds to its putative targets and with what affinity and functional consequence.

Protocol 1: Radioligand Binding Assay for GABA_B Receptor Affinity

-

Objective: To determine the binding affinity (K_i) of the target compound for the GABA_B receptor.

-

Materials: Rat brain cortex membranes, [³H]-CGP54626 (a high-affinity GABA_B antagonist), unlabeled GABA (for positive control), incubation buffer (e.g., 50 mM Tris-HCl), test compound dilutions, glass fiber filters, scintillation counter.

-

Procedure: a. Prepare rat brain membranes and resuspend in incubation buffer. b. In a 96-well plate, add membrane suspension, a fixed concentration of [³H]-CGP54626, and varying concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻³ M). c. For non-specific binding, use a high concentration of unlabeled GABA (e.g., 1 mM). d. Incubate at room temperature for 60 minutes. e. Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. Wash filters with ice-cold buffer to remove unbound radioligand. f. Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition of specific binding against the log concentration of the test compound. Determine the IC₅₀ value and calculate the K_i using the Cheng-Prusoff equation.

Protocol 2: Functional GTPγS Binding Assay

-

Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the GABA_B receptor.

-

Materials: Cell membranes expressing recombinant human GABA_B receptors, [³⁵S]-GTPγS, GDP, GABA (positive control agonist), incubation buffer, test compound.

-

Procedure: a. Pre-incubate membranes with GDP to ensure G-proteins are in an inactive state. b. Add varying concentrations of the test compound to the membranes in an incubation buffer containing [³⁵S]-GTPγS. c. Incubate at 30°C for 60 minutes. d. Terminate the reaction by rapid filtration, similar to the binding assay. e. Quantify the amount of bound [³⁵S]-GTPγS via scintillation counting.

-

Data Analysis: An agonist will stimulate [³⁵S]-GTPγS binding above basal levels. Plot stimulated binding against log concentration to determine the EC₅₀ and E_max values. To test for antagonism, perform the assay in the presence of a known agonist (GABA) and varying concentrations of the test compound.

Protocol 3: [³H]-Gabapentin Binding Assay for α2δ VDCC Subunit

-

Objective: To determine the binding affinity (K_i) of the target compound for the α2δ subunit of VDCCs.

-

Materials: Porcine brain membranes, [³H]-Gabapentin, unlabeled gabapentin, HEPES buffer, test compound.

-

Procedure: a. The protocol is analogous to the GABA_B binding assay. Incubate porcine brain membranes with a fixed concentration of [³H]-Gabapentin and varying concentrations of the test compound. b. Use a high concentration of unlabeled gabapentin to determine non-specific binding. c. Incubate, filter, and count radioactivity.

-

Data Analysis: Calculate IC₅₀ and K_i values as described in Protocol 1.

In Vivo Preclinical Evaluation

If in vitro results are promising, the next logical step is to assess the compound's effects in whole-animal models. This validates the biological activity in a complex system and assesses BBB penetration.

Protocol 4: Assessment of Anxiolytic Activity using the Elevated Plus Maze (EPM)

-

Objective: To evaluate the potential anxiolytic effects.

-

Apparatus: A plus-shaped maze raised from the floor, with two opposite arms enclosed by high walls ("closed arms") and two opposite arms open ("open arms").

-

Procedure: a. Administer the test compound (via IP or PO injection) to mice or rats at various doses. Include vehicle control and positive control (e.g., diazepam) groups. b. After a suitable pre-treatment period (e.g., 30 minutes), place the animal in the center of the maze, facing an open arm. c. Allow the animal to explore the maze for 5 minutes. Record the session with an overhead camera.

-

Data Analysis: Key parameters are the time spent in the open arms and the number of entries into the open arms. Anxiolytic compounds typically increase both measures compared to the vehicle control.

Protocol 5: Assessment of Antinociceptive Activity in a Neuropathic Pain Model

-

Objective: To evaluate efficacy against neuropathic pain, a key indicator of VDCC modulation.

-

Model: Chronic Constriction Injury (CCI) model in rats. This involves loosely ligating the sciatic nerve to induce hypersensitivity.

-

Procedure: a. After allowing several days for neuropathic pain symptoms to develop post-surgery, establish a baseline mechanical withdrawal threshold using von Frey filaments. b. Administer the test compound, vehicle, or a positive control (e.g., gabapentin). c. At various time points post-administration, re-measure the withdrawal threshold by applying filaments of increasing force to the paw until a withdrawal reflex is elicited.

-

Data Analysis: A significant increase in the paw withdrawal threshold compared to the vehicle group indicates an antinociceptive effect.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison and interpretation.

Table 1: Physicochemical and Pharmacological Profile (Hypothetical Data)

| Property | 4-Amino-3-benzylbutan-2-one HCl | Phenibut HCl [6] | Gabapentin |

|---|---|---|---|

| Molecular Weight | 229.72 g/mol | 215.68 g/mol | 171.24 g/mol |

| Predicted LogP | To be determined | ~1.1 | ~ -1.1 |

| GABA_B K_i | To be determined | 177.0 µM | Inactive |

| α2δ VDCC K_i | To be determined | 23-39 µM [5] | ~0.14 µM |

| Primary Target(s) | Hypothesis: GABA_B / α2δ | GABA_B / α2δ | α2δ VDCC |

Table 2: Proposed In Vivo Behavioral Assay Battery

| Behavioral Domain | Primary Assay | Secondary Assay | Putative Mechanism |

|---|---|---|---|

| Anxiety | Elevated Plus Maze | Open Field Test | GABA_B Agonism |

| Sedation | Loss of Righting Reflex | Spontaneous Locomotion | GABA_B Agonism |

| Neuropathic Pain | Von Frey (CCI Model) | Hot Plate (Latency) | α2δ VDCC Blockade |

| Seizure | PTZ-induced Seizure | Maximal Electroshock | α2δ VDCC / GABA_B |

| Cognition | Morris Water Maze | Novel Object Recognition | GABAergic Modulation |

Conclusion and Future Directions

4-Amino-3-benzylbutan-2-one hydrochloride represents a rationally designed, novel chemical entity with strong potential for CNS activity. Its structural relationship to known GABA analogues provides a solid foundation for hypothesizing its interaction with GABA_B receptors and voltage-dependent calcium channels. The replacement of the carboxylic acid with a ketone is a key structural unknown that warrants thorough investigation.

A critical future step will be chiral synthesis and separation. The biological activity of phenibut resides almost entirely in the (R)-enantiomer, and it is highly probable that stereoselectivity will also be observed for this compound. [6][7] The experimental workflows detailed in this guide provide a robust pathway for elucidating the pharmacological profile of this compound. Should the primary hypotheses be confirmed, 4-Amino-3-benzylbutan-2-one hydrochloride could emerge as a valuable lead compound for developing new therapies for anxiety disorders, neuropathic pain, and epilepsy. Its unique structure may offer an improved therapeutic window, reduced side effects, or a different pharmacokinetic profile compared to existing medications.

References

- Vertex AI Search. (n.d.). Pre-Review Report: PHENIBUT. Retrieved February 17, 2026.

-

Wikipedia. (n.d.). Phenibut. Retrieved February 17, 2026, from [Link].

- Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481.

- Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current Medicinal Chemistry, 17(22), 2338-2347.

-

Inxight Drugs. (n.d.). PHENIBUT. Retrieved February 17, 2026, from [Link].

-

PubMed. (2010). A role of GABA analogues in the treatment of neurological diseases. Current Medicinal Chemistry. Retrieved February 17, 2026, from [Link].

- ResearchGate. (n.d.). Structures of (a) phenibut (b À phenyl À cÀaminobutyric acid); (b).... Retrieved February 17, 2026.

- Yogeeswari, P., Ragavendran, J. V., & Sriram, D. (2006). An Update on GABA Analogs for CNS Drug Discovery. Recent Patents on CNS Drug Discovery, 1(1), 113-118.

Sources

- 1. Buy 4-Amino-3-phenylbutyric acid hydrochloride (EVT-292473) | 3060-41-1 [evitachem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phenibut - Wikipedia [en.wikipedia.org]

- 6. PHENIBUT [drugs.ncats.io]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of 4-Amino-3-benzylbutan-2-one Hydrochloride

Abstract

This comprehensive guide provides a detailed framework for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Amino-3-benzylbutan-2-one hydrochloride. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols for both achiral purity assessment and chiral separation. The methodologies are grounded in established chromatographic principles and adhere to rigorous validation standards as outlined by the International Council for Harmonisation (ICH). The causality behind experimental choices is explained to empower the user to adapt and troubleshoot the methods effectively.

Introduction: The Analytical Challenge

4-Amino-3-benzylbutan-2-one is a primary amine with a chiral center, presenting a dual analytical challenge: ensuring chemical purity and determining enantiomeric composition. As a hydrochloride salt, the compound exhibits good aqueous solubility, which is advantageous for sample preparation in reversed-phase HPLC. The presence of a phenyl group provides a chromophore suitable for UV detection. Given its structure, this compound is of interest in synthetic chemistry and pharmaceutical development as a potential building block or intermediate.

High-Performance Liquid Chromatography (HPLC) is the technique of choice for analyzing such compounds due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide will detail two distinct HPLC methods: a reversed-phase method for purity and assay determination, and a chiral separation method to resolve and quantify the enantiomers.

Part I: Achiral Analysis for Purity and Assay

The primary objective of the achiral analysis is to quantify the 4-Amino-3-benzylbutan-2-one hydrochloride and to detect and quantify any related impurities. A reversed-phase HPLC method is optimal for this purpose.

Method Rationale and Development

The selection of the stationary phase, mobile phase, and detection wavelength is critical for achieving a robust separation.

-

Stationary Phase: A C18 column is the most common and versatile reversed-phase column and is a suitable starting point for the separation of moderately polar compounds like the target analyte.[2][3] The C18 stationary phase provides sufficient hydrophobicity to retain the analyte and separate it from more polar or less retained impurities.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic modifier is employed to ensure the elution of compounds with a range of polarities.

-

Aqueous Component: A phosphate or acetate buffer is used to control the pH of the mobile phase. For a primary amine, maintaining a pH below its pKa (typically around 9-10) will ensure it is in its protonated, more water-soluble form, leading to better peak shape and retention time stability. A pH of approximately 3-4 is often a good starting point.

-

Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency. Methanol is an alternative.[3]

-

Gradient Elution: A gradient from a low to a high concentration of the organic modifier allows for the elution of both polar and non-polar impurities within a reasonable timeframe.

-

-

Detection: The benzyl group in the molecule provides UV absorbance. The UV maximum should be determined experimentally, but a wavelength of approximately 254 nm is a reasonable starting point for detection.

Experimental Protocol: Achiral HPLC Method

Instrumentation and Columns:

-

HPLC system with a gradient pump, autosampler, column oven, and UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).[2]

Reagents and Solvents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Potassium phosphate monobasic (reagent grade)

-

Phosphoric acid (reagent grade)

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-2 min: 5% B; 2-15 min: 5% to 70% B; 15-17 min: 70% B; 17-18 min: 70% to 5% B; 18-25 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Run Time | 25 minutes |

Sample Preparation:

-

Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of 4-Amino-3-benzylbutan-2-one hydrochloride reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.

-

Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard solution.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

Method Validation Protocol

A comprehensive validation of the analytical method should be performed in accordance with ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][4]

Validation Parameters:

-

Specificity: The ability to assess the analyte in the presence of components that may be expected to be present.[5] This is demonstrated by the resolution of the main peak from any impurities or degradation products.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[6] A minimum of five concentrations ranging from 50% to 150% of the nominal concentration should be analyzed.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[6][7]

-

Accuracy: The closeness of the test results to the true value.[5] This can be assessed by recovery studies on spiked placebo samples.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5] This includes repeatability (intra-day) and intermediate precision (inter-day and inter-analyst).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[5]

Workflow for Achiral Method Development and Validation

Caption: Workflow for achiral HPLC method development and validation.

Part II: Chiral Separation for Enantiomeric Purity

The presence of a stereocenter in 4-Amino-3-benzylbutan-2-one necessitates a chiral separation method to determine the enantiomeric purity. Chiral HPLC is the most effective technique for this purpose.[8]

Method Rationale and Development

The key to a successful chiral separation is the selection of an appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used and have proven effective for a broad range of chiral compounds, including amines.[9]

-

Chiral Stationary Phase (CSP): A CSP based on amylose or cellulose derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), is a strong candidate for the separation of the enantiomers of 4-Amino-3-benzylbutan-2-one.[9] These CSPs provide a chiral environment that allows for differential interaction with the two enantiomers.

-

Mobile Phase: Chiral separations are often achieved using normal-phase, polar organic, or reversed-phase modes. For polysaccharide-based CSPs, a normal-phase or polar organic mode is common. A mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol is typically used. The ratio of these solvents is critical for achieving resolution and is optimized empirically.

-

Detection: As with the achiral method, UV detection at approximately 254 nm is suitable.

Experimental Protocol: Chiral HPLC Method

Instrumentation and Columns:

-

HPLC system with an isocratic pump, autosampler, column oven, and UV detector.

-

Column: Chiral stationary phase column, e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA or similar).

Reagents and Solvents:

-

n-Hexane (HPLC grade)

-

Isopropanol (IPA) (HPLC grade)

-

Diethylamine (DEA) (reagent grade, optional additive for improved peak shape)

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) with 0.1% DEA (optional) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Run Time | 20 minutes |

Sample Preparation:

-

Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the racemic 4-Amino-3-benzylbutan-2-one hydrochloride standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard solution.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The validation of a chiral method focuses on its ability to accurately quantify the enantiomeric ratio.

Validation Parameters:

-

Specificity: The baseline resolution of the two enantiomers is the primary indicator of specificity.

-

Linearity: Assessed for the minor enantiomer in the presence of the major enantiomer.

-

Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably quantified.

-

Precision: Repeatability of the enantiomeric ratio determination.

-

Accuracy: Determined by analyzing samples with known enantiomeric ratios.

-

Robustness: Small variations in mobile phase composition and flow rate are evaluated.

Logical Flow for Chiral Method Development

Caption: Logical progression for chiral HPLC method development.

Data Presentation and System Suitability

For both methods, system suitability tests must be performed before analysis to ensure the chromatographic system is performing adequately.

System Suitability Parameters (Achiral Method):

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |

| Repeatability (%RSD) | ≤ 2.0% for 6 injections |

System Suitability Parameters (Chiral Method):

| Parameter | Acceptance Criteria |

| Resolution (Rs) | ≥ 1.5 between enantiomers |

| Repeatability (%RSD) | ≤ 5.0% for the minor enantiomer |

Conclusion

The HPLC methods detailed in these application notes provide a robust framework for the comprehensive analysis of 4-Amino-3-benzylbutan-2-one hydrochloride. The reversed-phase method allows for reliable determination of purity and assay, while the chiral method enables the accurate quantification of enantiomeric composition. Adherence to the outlined validation protocols will ensure that the methods are suitable for their intended use in a regulated environment, providing trustworthy and reproducible results for researchers and drug development professionals.

References

-

Steps for HPLC Method Validation - Pharmaguideline. (2024, December 11). Available at: [Link]

-

(PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES - ResearchGate. (n.d.). Available at: [Link]

-

METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. (2024, March 26). Available at: [Link]

-

HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015, July 1). Available at: [Link]

-

New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. (2020, March 23). Available at: [Link]

-

HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies. (n.d.). Available at: [Link]

-

Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2020, November 1). Available at: [Link]

-

Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC. (2018, November 12). Available at: [Link]

-

Development of an HPLC method for the determination of amines in a leukemia mouse model - RSC Publishing. (n.d.). Available at: [Link]

-

4-AMINO-3-PHENYLBUTYRIC ACID HYDROCHLORIDE - precisionFDA. (n.d.). Available at: [Link]

-

3-amino-4-phenylbutan-2-one hydrochloride (C10H13NO) - PubChemLite. (n.d.). Available at: [Link]

-

Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography - PubMed. (2010, July 23). Available at: [Link]

-

Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN) - Agilent. (n.d.). Available at: [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021, June 30). Available at: [Link]

-

Chiral Amino Acid and Peptide Separations – the Next Generation | Chromatography Today. (n.d.). Available at: [Link]

-

Chiral HPLC Separations - Phenomenex. (n.d.). Available at: [Link]

-

Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). Available at: [Link]

-

Analysis of Plasma Amino Acids Using RP-HPLC and Pre-Column Derivatization with OPA/3-MPA - Medical Laboratory Journal. (2015, March 15). Available at: [Link]

Sources

- 1. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. actascientific.com [actascientific.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

"4-Amino-3-benzylbutan-2-one hydrochloride" as a building block in medicinal chemistry

This guide details the application of 4-Amino-3-benzylbutan-2-one hydrochloride as a high-value scaffold in medicinal chemistry.

Based on its structure (

Chemical Profile & Structural Logic[1]

4-Amino-3-benzylbutan-2-one hydrochloride is a "masked" peptidomimetic building block. Structurally, it represents a phenylalanine homologue where the carboxylic acid is replaced by a methyl ketone, and the

Technical Specifications

| Property | Specification |

| IUPAC Name | 4-amino-3-benzylbutan-2-one hydrochloride |

| Functional Class | |

| Core Scaffold | Phenylalanine-derived Hydroxyethylene Isostere Precursor |

| Molecular Formula | |

| Key Reactivity | Carbonyl reduction (stereoselective), Heterocycle formation, Retro-Mannich instability (free base) |

| Storage | -20°C, Hygroscopic. Store under Argon.[1][2] The free base is unstable. |

The "Mannich Instability" Paradox

Researchers must understand that this compound is supplied as a hydrochloride salt for a reason. As a

Handling Rule: Never store the free base. Generate it in situ at low temperatures immediately prior to the next reaction step.

Core Applications

A. Synthesis of Hydroxyethylene Isosteres (Protease Inhibitors)

The primary utility of this scaffold is the synthesis of 1,3-amino alcohols , which function as non-cleavable transition-state mimics of the peptide bond.

-

Mechanism: Stereoselective reduction of the C2 ketone yields a chiral alcohol.

-

Medicinal Value: The resulting motif (

) mimics the tetrahedral transition state of a Phenylalanine-Alanine peptide bond hydrolysis. This is the core logic behind HIV protease inhibitors (e.g., Indinavir, Saquinavir) and Renin inhibitors.

B. Synthesis of 3,4-Disubstituted Pyrazoles

Reaction with hydrazines converts the acyclic ketone into a pyrazole ring.

-

Mechanism: Condensation of hydrazine with the ketone followed by intramolecular cyclization and oxidation.

-

Medicinal Value: Pyrazoles are privileged scaffolds in kinase inhibitors (e.g., Ruxolitinib analogues) and COX-2 inhibitors.

Experimental Protocols

Protocol 1: Diastereoselective Reduction to 1,3-Amino Alcohols

Objective: To convert the ketone to a chiral alcohol without triggering retro-Mannich decomposition.

Reagents:

-

Substrate: 4-Amino-3-benzylbutan-2-one HCl (1.0 equiv)

-

Reductant: Sodium Borohydride (

) for racemic; or -

Solvent: Methanol (anhydrous).

-

Base: Triethylamine (

).

Workflow:

-

Preparation: Dissolve the HCl salt in Methanol at -78°C (Cryogenic conditions are essential to suppress decomposition).

-

Neutralization: Add

(1.0 equiv) dropwise. Do not exceed 0°C. -

Reduction:

-

Method A (Racemic): Add

(1.5 equiv) in portions at -78°C. Stir for 2 hours, allowing to warm to -20°C. -

Method B (Chiral): Add the Ruthenium catalyst (1 mol%) and Formic acid/TEA complex at 0°C.

-

-

Quench: Quench with saturated

solution while still cold. -

Extraction: Extract with Ethyl Acetate (

). The amino alcohol product is stable. -

Validation:

-NMR should show the disappearance of the methyl ketone singlet (

Protocol 2: Pyrazole Synthesis (The "Heterocycle Gateway")

Objective: To cyclize the scaffold into a bioactive aromatic ring.

Reagents:

-

Substrate: 4-Amino-3-benzylbutan-2-one HCl

-

Hydrazine Hydrate (

) -

Solvent: Ethanol

Workflow:

-

Dissolve the substrate in Ethanol.

-

Add Hydrazine Hydrate (2.0 equiv).

-

Heat to reflux for 3–6 hours.

-

Note: The initial product is often a pyrazoline (dihydro-pyrazole). To obtain the fully aromatic pyrazole, an oxidation step (e.g., using DDQ or air oxidation) may be required depending on the exact substitution pattern.

-

Purification: Evaporate solvent and recrystallize from hexanes/EtOAc.

Mechanistic Visualization

The following diagram illustrates the divergent pathways: the risk of degradation (Retro-Mannich) versus the synthetic utility (Reduction/Cyclization).

Caption: Divergent reactivity of the

References

- Tramontini, M., & Angiolini, L. (1990). "Mannich Bases: Chemistry and Uses." CRC Press. (Foundational text on the instability and reactivity of -amino ketones).

-

Ghosh, A. K., et al. (2001). "Structure-based design of HIV-1 protease inhibitors." Journal of Medicinal Chemistry. Link (Context for hydroxyethylene isosteres).

-

Borch, R. F. (1971). "Reductive Amination of Ketones."[3][4][5][6] Organic Syntheses. (General protocols for handling amino-ketone reductions).

-

Fustero, S., et al. (2011). "Recent advances in the synthesis of pyrazoles." Chemical Reviews. Link (Application of

-amino ketones in heterocycle synthesis). -

Kobayashi, S., et al. (1999). "Catalytic Asymmetric Synthesis of 1,3-Amino Alcohols." Journal of the American Chemical Society.[2] (Advanced protocols for stereoselective reduction).

Sources

Troubleshooting & Optimization

Troubleshooting Mannich reaction for β-amino ketone synthesis

Technical Support Center: Mannich Reaction & -Amino Ketone Synthesis

Status: Active | Ticket: #MN-RXN-001 | Specialist: Senior Application Scientist

Welcome to the Mannich Reaction Troubleshooting Hub

You have reached the Tier-3 support interface for Carbon-Carbon bond formation. This guide is not a textbook; it is a dynamic troubleshooting system designed to diagnose and resolve failure modes in the synthesis of

The Mannich reaction is a deceptive three-component condensation. It appears simple (

Module 1: Diagnostic Dashboard (Start Here)

Before altering your protocol, identify your failure mode using the Logic Tree below.

Figure 1: Decision logic for diagnosing Mannich reaction failures. Blue indicates entry, Yellow indicates root cause, Green indicates solution.

Module 2: Critical Parameters (The "Why" Behind the Failures)

1. The pH "Goldilocks Zone" (Acid Catalysis)

-

The Issue: The reaction requires acid to protonate the formaldehyde (activating it for amine attack) and to catalyze the keto-enol tautomerization.[1][2]

-

Too Acidic (pH < 1): The amine nucleophile becomes fully protonated (

). It loses its nucleophilicity and cannot attack the formaldehyde. Reaction stops. -

Too Basic (pH > 5): The concentration of the enol form of the ketone drops to near zero. Reaction stops.

-

-

The Fix: Maintain pH 2–4 .

-

Protocol Check: Do not just dump HCl in. Use an amine hydrochloride salt (

) directly, or add concentrated HCl dropwise to the reaction mixture until wet pH paper turns distinct orange-red, not deep red.

-

2. The Reversibility Trap (Retro-Mannich)

-

The Issue: The Mannich reaction is reversible.

-amino ketones can decompose back to starting materials or eliminate ammonia to form -

The Fix:

-

Stop the reaction immediately upon consumption of the limiting reagent (TLC monitoring).

-

Do not reflux overnight unless necessary.

-

If using bulky substrates, the equilibrium often favors starting materials. Drive the equilibrium by using Eschenmoser’s Salt (see Module 4).[3]

-

3. Regioselectivity (The "Wrong Carbon" Problem)

-

The Issue: Unsymmetrical ketones have two enolizable positions (kinetic vs. thermodynamic).

-

Acidic Conditions: Typically favor the more substituted position (Thermodynamic Enol).

-

Basic Conditions: Can favor the less substituted position (Kinetic Enolate), but often result in mixtures.

-

-

The Fix: For strict regiocontrol, abandon the classic 3-component reaction. Use a pre-formed Silyl Enol Ether or Lithium Enolate with Eschenmoser's salt.

Module 3: Frequently Asked Questions (FAQ)

Q1: My reaction mixture turned into a black tar. What happened?

A: You likely experienced polymerization of the vinyl ketone .

If the reaction runs too hot or too long, the Mannich base undergoes

-

Correction: Lower the temperature. Add a radical inhibitor (hydroquinone) if the substrate is prone to polymerization.

Q2: I see a precipitate, but it disappears when I add water. Where is my product?

A: The precipitate was likely the Mannich Base Hydrochloride Salt .

-

Correction: Do not discard the aqueous layer!

-

Wash the aqueous layer with ether (removes neutral impurities).

-

Basify the aqueous layer (cold

or -

Extract rapidly with DCM or EtOAc. (Do not leave it basic for long; see Elimination Risk).

-

Q3: Why am I getting bis-alkylation (two aminomethyl groups)?

A: You are using a primary amine (

-

Correction: Use a secondary amine (

) or a massive excess of the amine component. Alternatively, use a bulky amine protecting group that prevents a second attack.

Module 4: Validated Protocols

Protocol A: Classic Acid-Catalyzed (For Simple Substrates)

Best for: Symmetrical ketones or when thermodynamic regioselectivity is desired.

-

Stoichiometry: Ketone (1.0 equiv) + Paraformaldehyde (1.2 equiv) + Amine·HCl (1.1 equiv).

-

Solvent: Ethanol or Isopropanol (0.5 M concentration).

-

Catalyst: Concentrated HCl (approx. 50-100

L per mmol). -

Procedure:

-

Isolation: Cool to 0°C. Filter the precipitate. Wash with cold acetone. This yields the stable HCl salt.

Protocol B: Eschenmoser’s Salt (High Precision/Regiocontrol)

Best for: Unsymmetrical ketones, acid-sensitive substrates, or "lazy" ketones.

Reagents:

-

Eschenmoser’s Salt: Dimethyl(methylene)ammonium iodide (

).[3] -

Substrate: Pre-formed Silyl Enol Ether or Lithium Enolate (generated via LDA).

Procedure (Silyl Enol Ether Route):

-

Dissolve Eschenmoser’s salt (1.1 equiv) in dry DCM under Argon.

-

Add Silyl Enol Ether (1.0 equiv).

-

Stir at Room Temperature for 1–4 hours. (No acid/base catalyst needed).

-

Workup: Quench with dilute

. Extract with DCM. -

Why this works: The iminium ion is pre-formed, removing the rate-limiting step of generating it from formaldehyde. The silyl enol ether dictates exactly where the reaction happens.

Module 5: Mechanistic Visualization

Understanding the competing pathways is essential for troubleshooting.

Figure 2: Mechanistic pathways showing the convergence of the Iminium and Enol species. Note the reversibility (dotted line) leading to decomposition.

References & Authoritative Grounding

-

Mechanism & Kinetics: Cummings, T. F., & Shelton, J. R. (1960). Mannich Reaction Mechanisms. Journal of Organic Chemistry, 25(3), 419–423. Link

-

Regioselectivity (Acid vs Base): Jasor, Y., et al. (1974). Regioselective synthesis of Mannich bases from unsymmetrical ketones and immonium salts.[6] Journal of the Chemical Society, Chemical Communications, (7), 253-254. Link

-

Eschenmoser's Salt Protocol: Bryson, T. A., et al. (1980). Preformed iminium salts: aminomethylation of enol ethers. Journal of Organic Chemistry, 45(3), 524–525. Link

-

Retro-Mannich & Elimination: Funk, P., et al. (2017). Study of 2-aminoquinolin-4(1H)-one under Mannich and retro-Mannich reaction.[7][8][9] PLOS ONE, 12(5).[8] Link[8]

-

Modern Asymmetric Variants: List, B. (2000). The Direct Catalytic Asymmetric Three-Component Mannich Reaction. Journal of the American Chemical Society, 122(38), 9336–9337. Link

Sources

- 1. Mannich reaction [chem-is-you.blogspot.com]

- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Regioselective synthesis of Mannich bases from unsymmetrical ketones and immonium salts - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Study of 2-aminoquinolin-4(1H)-one under Mannich and retro-Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study of 2-aminoquinolin-4(1H)-one under Mannich and retro-Mannich reaction | PLOS One [journals.plos.org]

- 9. Organocatalytic enantioselective Mannich and retro-Mannich reactions and combinations of these reactions to afford tetrasubstituted α-amino acid deriv ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01855E [pubs.rsc.org]

Technical Support Center: Synthesis of 4-Amino-3-benzylbutan-2-one Hydrochloride

Welcome to the technical support center for the synthesis of 4-Amino-3-benzylbutan-2-one hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. The information is presented in a practical, question-and-answer format to directly address issues you may face in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: General Synthesis & Purity Issues

Question: My overall yield for the synthesis is consistently low. Where should I focus my optimization efforts?

Answer: A low overall yield in a multi-step synthesis is a common challenge. The most critical points of failure in this specific synthesis are typically the initial C-N bond formation and the final purification/isolation step.

-

C-N Bond Formation: The initial formation of the 3-amino group is often the lowest-yielding step. Whether you are using a reductive amination pathway or a Michael addition, incomplete conversion and the formation of byproducts are frequent issues. We recommend focusing your initial optimization here.

-

Boc-Deprotection & Salt Formation: The final two steps, while often high-yielding, can lead to significant product loss during workup and isolation. The generation of reactive intermediates during deprotection can create impurities that are difficult to separate. Furthermore, the hydrochloride salt can have some solubility in organic solvents, leading to losses during precipitation and washing.[1]

Question: I'm observing multiple unexpected spots on my TLC and peaks in my LC-MS analysis. How can I begin to identify these impurities?

Answer: Systematic impurity identification is crucial. Start by analyzing samples from each step of your synthesis. This will help you pinpoint where the impurity is first formed.

-

If the impurity appears after the Boc-deprotection step: It is highly likely a result of side-chain alkylation by the tert-butyl cation generated during the reaction.[2][3]

-

If the impurity is present from the first step: It could be an isomer, a dialkylated product, or a result of an incomplete reaction.

-

Mass Spectrometry (MS): Compare the molecular weight of the impurity to your starting materials and product. An increase of +56 m/z after Boc-deprotection often indicates tert-butylation of an aromatic ring or other nucleophilic site.

Below is a diagram outlining a typical synthetic workflow and the stages where side reactions commonly occur.

Caption: Common stages for side reactions in the synthesis pathway.

Section 2: Troubleshooting the Boc-Protection Step

Question: My Boc-protection reaction with Di-tert-butyl dicarbonate (Boc₂O) is sluggish or incomplete. How can I improve the conversion?

Answer: Incomplete Boc protection is typically due to suboptimal reaction conditions or the basicity of the amine.

-

Stoichiometry: Ensure you are using a slight excess of Boc₂O (1.1 to 1.2 equivalents).

-

Base and Catalyst: While a base like triethylamine (TEA) is often sufficient, for less reactive amines, the addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

-

Solvent: Aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are standard. Ensure they are anhydrous.

-

Temperature: Most Boc protections proceed well at room temperature, but gentle heating (40 °C) may be required for stubborn cases.

Section 3: Troubleshooting the Boc-Deprotection Step

Question: After deprotection with Trifluoroacetic Acid (TFA), my product is a dark, impure oil. What is causing this and how can I prevent it?

Answer: This is a classic and critical side reaction. The Boc group is removed under acidic conditions, which generates a highly reactive tert-butyl cation intermediate.[4][5] This carbocation can then perform an electrophilic aromatic substitution on the benzyl group of your molecule or other nucleophilic sites, leading to t-butylated impurities that are difficult to remove.

The solution is to use scavengers in your TFA deprotection cocktail. These are molecules designed to trap the tert-butyl cation before it can react with your product.[3]

Caption: Role of scavengers in preventing t-butyl cation side reactions.

Table 1: Common Scavengers for Boc Deprotection

| Scavenger | Target of Cation | Typical Concentration (v/v) | Notes |

| Triethylsilane (TES) | General Carbocations | 2-5% | Highly effective. Reduces the cation to isobutane. |

| Anisole | Aromatic Alkylation | 2-5% | Acts as a cation sink via its electron-rich aromatic ring. |

| Thioanisole | Aromatic Alkylation | 2-5% | More nucleophilic than anisole; particularly useful if you have sensitive tryptophan-like residues. |

| Water | General Carbocations | 2-5% | Traps the cation to form tert-butanol. Useful but can sometimes interfere with product precipitation. |

Experimental Protocol: Scavenged Boc Deprotection

-

Dissolve the Boc-protected 4-amino-3-benzylbutan-2-one (1 equivalent) in anhydrous Dichloromethane (DCM).

-

Add the chosen scavenger(s) (e.g., 5% v/v Triethylsilane).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add Trifluoroacetic Acid (TFA) (typically 20-50% v/v in DCM) dropwise.

-

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

-

Once complete, concentrate the mixture under reduced pressure to remove TFA and DCM.

-

Proceed immediately to the salt formation/precipitation step.

Question: Can I use a different acid for deprotection to avoid these side reactions?

Answer: Yes. A highly effective alternative is using a solution of 4M HCl in 1,4-Dioxane . This reagent offers two significant advantages:

-

It is generally less harsh than neat TFA, leading to fewer side reactions and a cleaner product profile.[6]

-

It accomplishes deprotection and hydrochloride salt formation in a single step, streamlining the process. The product often precipitates directly from the reaction mixture upon completion.

The main drawback is that the reaction can be slower than with TFA, sometimes requiring extended reaction times or gentle warming.

Section 4: Troubleshooting Hydrochloride Salt Formation & Isolation

Question: After removing the deprotection solvent, I add an ether to precipitate the hydrochloride salt, but it separates as a sticky oil instead of a crystalline solid. What can I do?

Answer: "Oiling out" is a common problem during salt formation, indicating that the product's melting point is lower than the temperature of the solution or that it is precipitating in an amorphous, solvated form.

Troubleshooting Flowchart for Product Oiling Out

Caption: Stepwise guide to induce crystallization of an oiled-out salt.

Procedural Tips:

-

Anti-Solvent Choice: Diethyl ether is common, but Methyl tert-butyl ether (MTBE) is often superior as it is less volatile and has a lower tendency to absorb water.

-

Trituration: If an oil forms, decant the solvent, add fresh, cold anti-solvent, and vigorously stir or sonicate the oil. This mechanical agitation can break up the oil and induce crystallization.

-

Anhydrous Conditions: Water is your enemy. The hydrochloride salt's hygroscopic nature means any moisture can inhibit crystallization. Ensure all solvents are anhydrous and consider performing the precipitation under an inert atmosphere (Nitrogen or Argon). The use of aqueous HCl is generally not recommended if a solid, anhydrous salt is desired.[1]

Question: The final product is highly hygroscopic and difficult to handle. Is this normal?

Answer: Yes, amine hydrochlorides, especially those of smaller molecules, can be quite hygroscopic. This is an inherent property of the salt form, which is chosen to improve water solubility and stability.[7][8]

Handling and Storage Protocol for Hygroscopic Salts:

-

Drying: Dry the final product thoroughly under high vacuum, possibly with gentle heating (e.g., 40-50 °C) if the compound is stable. A P₂O₅ drying pistol is highly effective.

-

Handling: Handle the material in a glove box or glove bag with a dry atmosphere whenever possible. For quick transfers, work on a clean, dry surface and minimize exposure time to air.

-

Storage: Store the product in a tightly sealed vial, preferably with a PTFE-lined cap. Place this primary container inside a secondary container (like a sealed bag or jar) with a desiccant (e.g., silica gel or Drierite). Store in a desiccator.

References

- Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System. PMC.

- 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride. Organic Syntheses Procedure.

- Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a - IRIS.

- Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR.

- Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.

- method for salt preparation. Google Patents.

- Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc). Benchchem.

- Preparation method for 4-amino-3-phenylbutyric acid. Google Patents.

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.

- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Scientific Research Publishing.

- Large-Scale Synthesis of 3-Phenylbutan-2-one. Benchchem.

-

Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

-

O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. Available at: [Link]

-

Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]

-

Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

Sources

- 1. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pharmtech.com [pharmtech.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

Optimization of reaction conditions for β-amino ketone synthesis

Technical Support Center: -Amino Ketone Synthesis (Mannich Reaction)

Status: Online Operator: Senior Application Scientist Ticket Subject: Optimization of Reaction Conditions for Mannich Condensation

Introduction & Scope

Welcome to the Technical Support Center. You are likely here because you are performing a Mannich Reaction —the three-component condensation of an amine, an aldehyde, and an enolizable ketone to form a

While conceptually simple, this reaction is notorious for "silent failures," including retro-Mannich dissociation, regioselectivity errors, and uncontrolled oligomerization. This guide treats your chemical reaction as a system to be debugged, optimized, and deployed.

Module 1: Reaction Setup & Catalyst Architecture

User Ticket #101: "My reaction is sluggish. Should I use a Lewis Acid or Organocatalysis?"

Support Response: The choice depends entirely on your substrate tolerance and desired stereochemistry. We categorize this into two "Operating Systems":

A. Organocatalysis (The "List-Barbas" Protocol)[3]

-

Best for: Asymmetric synthesis of unmodified ketones/aldehydes.

-

Standard: L-Proline (10-20 mol%).

-

Key Benefit: High syn-diastereoselectivity via the Zimmerman-Traxler transition state.

B. Lewis Acid Catalysis (The "Kobayashi" Protocol)[6]

-

Best for: Aqueous media, "Green" chemistry, and sterically hindered substrates.

-

Standard: Sc(OTf)

, Bi(OTf) -

Key Benefit: Water-compatible Lewis Acids (WCLAs) allow the reaction to proceed in aqueous suspension, often accelerating rates via hydrophobic hydration effects.

Workflow Visualization: Catalyst Decision Tree

Figure 1: Decision matrix for selecting the optimal catalytic system based on stereochemical and environmental requirements.

Module 2: Troubleshooting Yield & Conversion

User Ticket #205: "I see starting material remaining even after 24 hours. Yield is stuck at 40%."

Support Response: The Mannich reaction is an equilibrium process. If your system stalls, you are likely hitting a thermodynamic wall or suffering from water inhibition (in non-aqueous protocols).

Diagnostic Checklist:

| Symptom | Root Cause | Corrective Action |

| Stalled Conversion | Equilibrium limit reached. | Remove Water: Add 4Å Molecular Sieves or use a Dean-Stark trap (toluene reflux). Water drives the reverse reaction (hydrolysis of iminium). |

| Bis-alkylation | Primary amine used (2 active H's). | Stoichiometry Patch: Use a large excess of amine (5-10 eq) or switch to a secondary amine (e.g., piperidine) if the specific N-substituent isn't critical. |

| No Reaction | pH is incorrect. | pH Tuning: The reaction requires acid to form the iminium but base to enolize the ketone. Optimal pH is usually 4-5. If too acidic, the amine is fully protonated (non-nucleophilic). |

The "Kobayashi" Aqueous Patch

Contraintuitively, if using hydrophobic substrates, switching to water can fix rate issues.

-

Citation: Kobayashi et al. demonstrated that Lewis Acid Surfactant Combined Catalysts (LASC) create micellar environments that concentrate reactants, accelerating rates beyond organic solvent capabilities.

Module 3: Regioselectivity (The "Kinetic vs. Thermodynamic" Conflict)

User Ticket #308: "I used 2-butanone (unsymmetrical ketone). The amine added to the wrong side."

Support Response: You are experiencing a conflict between Kinetic and Thermodynamic enolate formation. You must explicitly "program" the regioselectivity using temperature and base selection.

Scenario A: Kinetic Control (Less Substituted Side)

-

Target: Attack at the methyl group (less hindered).

-

Conditions: LDA (Lithium Diisopropylamide), THF, -78°C .

-

Logic: The bulky base removes the most accessible proton irreversibly before the system can equilibrate.

-

Pre-activation: You must pre-form the enolate (e.g., silyl enol ether) before adding the iminium source.

Scenario B: Thermodynamic Control (More Substituted Side)

-

Target: Attack at the methylene group (more substituted/stable alkene).

-

Conditions: Acid catalysis (HCl/AcOH) or weak base (alkoxide), Reflux.

-

Logic: High temperature allows the enolates to equilibrate. The reaction proceeds via the most stable enol intermediate (Zaitsev-like).

Module 4: Stereochemical Control (Syn vs. Anti)

User Ticket #412: "I need the 'syn' diastereomer for a drug intermediate. I'm getting a mixture."

Support Response: For high syn-selectivity, you must utilize the List-Barbas Enamine Cycle .

The Mechanism:

-

L-Proline condenses with the ketone to form an enamine.

-

The carboxylic acid moiety of Proline hydrogen-bonds to the incoming imine.

-

This creates a rigid Zimmerman-Traxler transition state that directs the facial attack.[3]

Pathway Visualization

Figure 2: The organocatalytic cycle showing the critical enamine intermediate that dictates syn-stereochemistry.

Module 5: Isolation & Storage (The "Retro-Mannich" Danger)

User Ticket #501: "My product was pure by TLC, but after rotovap/column, it decomposed."

Support Response:

This is the Retro-Mannich Reaction .

Stabilization Protocol:

-

Avoid Heat: Do not distill the free base. Evaporate solvents at low temperature (<30°C).

-

Acidic Trap: Immediately convert the free amine to its HCl or oxalate salt . The protonated ammonium group cannot act as a leaving group, effectively "locking" the molecule against retro-Mannich dissociation.

-

Purification: If column chromatography is necessary, neutralize the silica gel with 1% Triethylamine to prevent acid-catalyzed decomposition on the column.

References & Authority

-